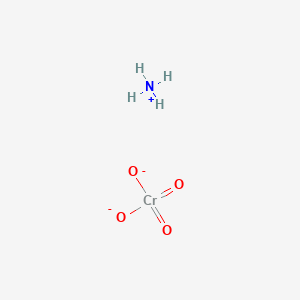
Chromic acid, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromic acid, ammonium salt, also known as this compound, is a useful research compound. Its molecular formula is CrH8N2O4 and its molecular weight is 152.07062. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Formation
Chromic acid, ammonium salt is formed by the reaction of chromic acid with ammonium hydroxide. It appears as yellow crystalline solids that are soluble in water. The compound features chromium in the +6 oxidation state, which is known for its strong oxidizing properties.
Applications Overview
-
Oxidizing Agent in Organic Synthesis
- This compound serves as a powerful oxidizing agent in organic chemistry. It is utilized to oxidize alcohols to aldehydes and ketones. For instance, it can convert primary alcohols into carboxylic acids effectively.
- Case Study : In a study on the oxidation of aliphatic alcohols, chromic acid was employed to achieve high yields of corresponding aldehydes and ketones under mild conditions using ZrCl4/wet SiO2 as a catalyst .
-
Dyeing and Pigment Production
- The compound acts as a mordant in dyeing processes. It helps fix dyes onto fabrics and is used in the production of various pigments.
- Data Table :
Application Description Mordant for Dyes Fixes dyes on textiles Pigment Production Used in manufacturing pigments for paints
-
Photography
- Historically, ammonium chromate was used in photography as a light-sensitive material in photoresists.
- Case Study : In early photographic processes, it was utilized to create images on glass plates due to its photosensitivity. However, its use has declined due to health concerns associated with chromium compounds .
- Environmental Applications
-
Laboratory Use
- In laboratory settings, it is used for cleaning glassware due to its ability to remove organic residues effectively.
- Caution : Its use has decreased due to environmental regulations concerning hexavalent chromium's toxicity.
Safety and Environmental Concerns
Chromic acid and its salts are classified as toxic and carcinogenic substances. The handling of these compounds requires strict safety protocols to prevent exposure. Environmental regulations have limited their use in many applications due to their potential harmful effects on human health and ecosystems.
Eigenschaften
CAS-Nummer |
14445-91-1 |
|---|---|
Molekularformel |
CrH8N2O4 |
Molekulargewicht |
152.07062 |
Synonyme |
chromic acid, ammonium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















